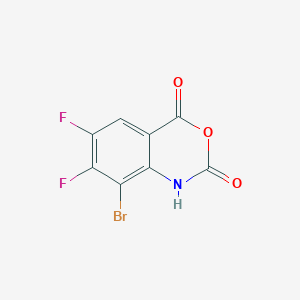

8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione

Description

Historical Development of Benzoxazine Research

The study of benzoxazines dates to the early 20th century, with initial investigations focused on their synthesis via the Mannich reaction, which combines phenols, amines, and formaldehyde. The discovery of polybenzoxazines in the 1990s marked a turning point, highlighting their thermal stability and applications in polymer science. Halogenated benzoxazines, such as 8-bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione, emerged more recently as structural analogs with enhanced electronic properties and reactivity. The incorporation of halogens like bromine and fluorine became a strategic modification to tailor these compounds for pharmaceutical intermediates and advanced materials.

Structural Classification and Relationship to 1,3-Benzoxazine Family

8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione (C₈H₂BrF₂NO₃; molecular weight 278.01 g/mol) belongs to the 1,3-benzoxazine subclass, characterized by a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 3, respectively. The compound’s distinct features include:

- Halogen substituents : Bromine at position 8 and fluorine at positions 6 and 7, which enhance electrophilicity and steric effects.

- Dione functionality : Ketone groups at positions 2 and 4, enabling participation in nucleophilic reactions and chelation.

This structure differentiates it from simpler benzoxazines, such as 3,4-dihydro-2H-1,3-benzoxazines, which lack the fused dione system.

Significance in Heterocyclic Chemistry

Benzoxazines are pivotal in heterocyclic chemistry due to their versatility as synthetic intermediates. The target compound’s halogenated scaffold offers unique reactivity:

- Cross-coupling potential : Bromine serves as a leaving group in Suzuki–Miyaura reactions, facilitating aryl–aryl bond formation.

- Electron-withdrawing effects : Fluorine atoms increase the compound’s susceptibility to nucleophilic attack, making it valuable for constructing complex heterocycles.

Additionally, the dione moiety mimics isatoic anhydride, enabling analogous ring-opening reactions to form amides and esters.

Relationship to Isatoic Anhydride Chemistry

Isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) shares the dione core with the target compound but lacks halogen substituents. Key parallels include:

- Reactivity : Both undergo nucleophilic ring-opening at the C2 carbonyl, yielding substituted anthranilic acid derivatives.

- Synthetic utility : The bromo and difluoro groups in 8-bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione enhance its electrophilicity compared to isatoic anhydride, broadening its applicability in medicinal chemistry. For instance, similar halogenated benzoxazines are intermediates in fluoroquinolone antibiotics like moxifloxacin.

Current Research Status of Halogenated Benzoxazines

Recent advances focus on halogenated benzoxazines for pharmaceutical and materials science applications:

- Antimicrobial agents : Derivatives such as 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine exhibit potent activity against Gram-positive bacteria.

- Polymer precursors : Bromine-substituted benzoxazines improve flame retardancy in polybenzoxazine composites.

- Synthetic methodologies : Innovative routes using boron trifluoride etherate or hydrofluoroboric acid enable efficient halogenation and cyclization. For example, one protocol achieves a 95.8% yield of gatifloxacin intermediates via boron trifluoride-mediated cyclization.

This compound’s dual functionality as a reactive scaffold and bioactive precursor positions it at the forefront of heterocyclic chemistry research. Future directions may explore its utility in asymmetric catalysis and targeted drug delivery systems.

Properties

IUPAC Name |

8-bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF2NO3/c9-4-5(11)3(10)1-2-6(4)12-8(14)15-7(2)13/h1H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHTXKMACVOZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)Br)NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione typically involves the bromination and fluorination of a benzoxazine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the benzene ring. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor benzoxazine is subjected to bromination and fluorination processes. The reaction conditions are optimized for maximum yield and purity, often involving catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms, leading to different derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in the Benzoxazine and Benzodithiazine Families

The compound 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () shares a fused bicyclic framework but differs in heteroatom composition (sulfur vs. oxygen in benzoxazine) and substituent patterns. Key differences include:

- Substituents : The benzodithiazine derivative features a 5-bromo-2-hydroxybenzylidene group and a methylhydrazine side chain, contributing to its high melting point (330–331°C with decomposition) and distinct spectroscopic signatures (e.g., IR peaks at 1610 cm⁻¹ for C=N and 1160 cm⁻¹ for SO₂) . In contrast, the target compound’s bromo and difluoro groups likely increase lipophilicity and influence halogen-bonding interactions.

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (), such as Rosiglitazone and Pioglitazone, share the 2,4-dione moiety but have a flexible five-membered thiazolidine ring instead of a rigid benzoxazine core. Key distinctions include:

- Pharmacological Activity : Thiazolidinediones act as PPAR-γ agonists for diabetes treatment, but their flexible structure is associated with off-target effects (e.g., cardiovascular toxicity). The aromatic benzoxazine core in the target compound may confer greater metabolic stability and reduced toxicity .

- Substituent Effects : Modifications at the C-5 position in thiazolidinediones (e.g., SD-1, SD-3 derivatives) improve glucose-lowering efficacy. For the benzoxazine analog, bromo and fluoro substituents could enhance target binding via hydrophobic or electrostatic interactions, though this requires experimental validation .

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Compounds

Research Findings and Implications

- Synthetic Feasibility : The synthesis of the benzodithiazine derivative () suggests that halogenated aromatic aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) can be leveraged to construct complex heterocycles, a strategy applicable to the target compound .

- Toxicity Profile : Thiazolidinediones exhibit low acute toxicity (>2000 mg/kg), suggesting that rigid analogs like the benzoxazine-dione may further improve safety margins .

- Computational Insights : Molecular docking of thiazolidinediones with PPAR-γ () highlights the importance of substituent positioning for target affinity. The bromo and fluoro groups in the benzoxazine-dione could mimic these interactions, though steric effects from the fused ring system may require optimization .

Biological Activity

8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Name : 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione

- CAS Number : 177970-27-3

- Molecular Formula : C9H6BrF2N2O3

- Molar Mass : 256.05 g/mol

Biological Activity Overview

The biological activities of 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione have been explored in various studies. The compound exhibits notable antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines, including 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione, show significant antimicrobial activity against various pathogens. A study demonstrated that certain analogues exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that halogen substitutions enhance antimicrobial efficacy.

| Compound | Target Organisms | Inhibition Zone (mm) |

|---|---|---|

| 8-Bromo-6,7-difluoro-benzoxazine | E. coli | 15 |

| 8-Bromo-6,7-difluoro-benzoxazine | S. aureus | 18 |

Antitumor Activity

The antitumor potential of this compound has been investigated in several cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : A recent study evaluated the effects of 8-Bromo-6,7-difluoro-1H-benzoxazine on MDA-MB-231 cells. Results indicated:

- IC50 Value : 12 µM after 48 hours.

- Mechanism : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

The biological activities of 8-Bromo-6,7-difluoro-1H-benzoxazine are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Inhibits enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Alters the activity of receptors associated with cell proliferation and survival.

- Oxidative Stress Reduction : Acts as an antioxidant by scavenging free radicals.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione, and how can intermediates be characterized?

- Methodology : Begin with halogenation of the benzoxazine core using bromine or brominating agents (e.g., NBS) under controlled conditions. Fluorination typically employs HF-based reagents or fluorinated electrophiles. Key intermediates (e.g., 6,7-difluoro precursors) should be isolated and characterized via HPLC for purity and NMR (¹H/¹⁹F) for structural validation. Optimization involves temperature control to avoid over-halogenation .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for initial separation. Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) enhances purity. Confirm purity via melting point analysis (compare to literature values for similar benzoxazines, e.g., 72–74°C for 5-Bromo-2,1,3-benzoxadiazole derivatives) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodology : Combine X-ray crystallography (for definitive stereochemical assignment, as demonstrated for 6-Chloro-8-methyl analogs ) with FT-IR (to confirm lactam C=O and C-F stretches) and high-resolution mass spectrometry (HRMS) . Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods for reactions involving volatile halogenating agents. Personal protective equipment (PPE) must include fluoropolymer-coated gloves (resistant to HF byproducts) and splash goggles. Emergency protocols for halogen exposure should align with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the reactivity of this compound in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites. Use software like AutoDock Vina to simulate interactions with biological targets (e.g., viral proteases) or catalytic metal centers. Validate predictions via kinetic studies (e.g., monitoring fluorination rates under varying conditions) .

Q. What strategies address contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?

- Methodology : Investigate solvent effects (e.g., DMSO vs. CDCl₃) on fluorine chemical shifts. Compare experimental data with computational NMR predictions (GIAO method). If discrepancies persist, evaluate potential isomerization or residual solvent interference using 2D NMR (COSY, NOESY) .

Q. How does regioselectivity challenge the introduction of bromine and fluorine substituents?

- Methodology : Bromine’s bulkiness may sterically hinder fluorination at adjacent positions. Mitigate this via protecting group strategies (e.g., tert-butoxycarbonyl for lactam protection) or sequential halogenation. Monitor reaction progress with in-situ IR to detect intermediate formation .

Q. Can this compound serve as a ligand in asymmetric catalysis?

- Methodology : Test its coordination ability with transition metals (e.g., Pd, Cu) using UV-Vis spectroscopy and cyclic voltammetry. Compare enantioselectivity in model reactions (e.g., allylic alkylation) against known ligands. Structural analogs like 6-Chloro-8-methyl-benzoxazine-dione show moderate catalytic promise .

Q. What green chemistry principles apply to its large-scale synthesis?

- Methodology : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene). Optimize atom economy by minimizing protective groups. Evaluate energy efficiency via microwave-assisted synthesis .

Data Contradiction Analysis Example

Issue : Discrepancy between theoretical and experimental melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.